Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate
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Overview
Description
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring fused with a phenyl group and an ethyl ester moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions to yield the desired dihydropyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells. The molecular pathways involved may include the inhibition of key signaling proteins and the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido derivatives: Compounds with comparable biological activities.
Uniqueness
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is unique due to its specific substitution pattern and the presence of the ethyl ester moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl 3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12(19)9-8-11-13(10-6-4-3-5-7-10)17-15(16)18-14(11)20/h3-7H,2,8-9H2,1H3,(H3,16,17,18,20) |
InChI Key |
WGXHUZCHYMSQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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